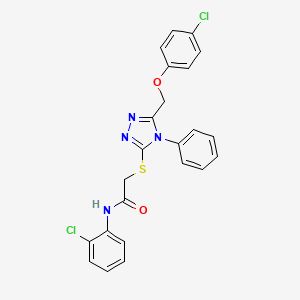
tert-Butyl 4-bromo-2-methyl-3-oxopyrrolidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 4-bromo-2-methyl-3-oxopyrrolidine-1-carboxylate: is an organic compound with the molecular formula C10H16BrNO3. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-bromo-2-methyl-3-oxopyrrolidine-1-carboxylate typically involves the bromination of a pyrrolidine derivative. One common method involves the reaction of 4-bromo-2-methyl-3-oxopyrrolidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Purification is typically achieved through recrystallization or chromatography techniques .
化学反应分析
Types of Reactions: tert-Butyl 4-bromo-2-methyl-3-oxopyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Substitution: Products with different functional groups replacing the bromine atom.
Reduction: Alcohol derivatives.
Oxidation: Compounds with additional oxygen-containing functional groups.
科学研究应用
Chemistry: In organic synthesis, tert-Butyl 4-bromo-2-methyl-3-oxopyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology and Medicine: The compound is investigated for its potential biological activities. It can be used in the design and synthesis of enzyme inhibitors, receptor modulators, and other bioactive molecules. Its structural features make it a valuable scaffold in medicinal chemistry .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its reactivity and functional groups allow for the creation of polymers, coatings, and other advanced materials .
作用机制
The mechanism of action of tert-Butyl 4-bromo-2-methyl-3-oxopyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors. The bromine atom and carbonyl group play crucial roles in its reactivity and interaction with biological molecules. The compound can form covalent or non-covalent interactions with its targets, leading to modulation of their activity .
相似化合物的比较
- tert-Butyl 2-oxopyrrolidine-1-carboxylate
- tert-Butyl 3-methyl-4-oxopyrrolidine-1-carboxylate
- tert-Butyl 4-bromophenylcarbamate
- tert-Butyl bromoacetate
- 1-Boc-3-piperidone
Uniqueness: tert-Butyl 4-bromo-2-methyl-3-oxopyrrolidine-1-carboxylate is unique due to the presence of both a bromine atom and a tert-butyl ester group. These functional groups confer distinct reactivity and properties, making it a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations and its potential biological activities set it apart from other similar compounds .
属性
分子式 |
C10H16BrNO3 |
|---|---|
分子量 |
278.14 g/mol |
IUPAC 名称 |
tert-butyl 4-bromo-2-methyl-3-oxopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H16BrNO3/c1-6-8(13)7(11)5-12(6)9(14)15-10(2,3)4/h6-7H,5H2,1-4H3 |
InChI 键 |
PXZCFKBVQVMTSW-UHFFFAOYSA-N |
规范 SMILES |
CC1C(=O)C(CN1C(=O)OC(C)(C)C)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Ethyl 2-(2-(4-(benzyloxy)phenoxy)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B11783456.png)


![5-Aminobenzo[d]isoxazole-3-carboxylic acid](/img/structure/B11783472.png)

![2-(Difluoromethoxy)-4-mercaptobenzo[d]oxazole](/img/structure/B11783500.png)



![6-(4-Methoxyphenyl)-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11783530.png)

![7-Bromo-5-chloro-2-(4-chlorophenyl)-1H-benzo[d]imidazole](/img/structure/B11783537.png)
